molecular formula C20H15F3N4OS B11198567 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11198567
M. Wt: 416.4 g/mol
InChI Key: KIBKLVMGBBQZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines elements of pyrimidoindole and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidoindole intermediate.

    Acetamide Formation: The final step involves the acylation of the intermediate with 2-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the acetamide to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are ongoing to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its potential biological activity. The combination of the pyrimidoindole core with the sulfanyl and acetamide groups further contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H15F3N4OS

Molecular Weight

416.4 g/mol

IUPAC Name

2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H15F3N4OS/c1-11-6-7-14-12(8-11)17-18(27-14)19(25-10-24-17)29-9-16(28)26-15-5-3-2-4-13(15)20(21,22)23/h2-8,10,27H,9H2,1H3,(H,26,28)

InChI Key

KIBKLVMGBBQZBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.